molecular formula C21H28N2O3 B4302135 2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL

2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL

Cat. No.: B4302135
M. Wt: 356.5 g/mol
InChI Key: RZQXPZJJMOWTBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two tert-butyl groups and an amino group attached to a phenol ring, along with a nitrophenyl group. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL typically involves a multi-step process. One common method is the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by a strong acid such as triflic acid or solid acids like zeolites . The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using similar catalysts and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The compound may also interact with various molecular targets and pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DI(TERT-BUTYL)-6-(4-METHYL-2-NITROANILINO)PHENOL is unique due to the presence of both tert-butyl and nitrophenyl groups, which enhance its antioxidant properties and make it suitable for specific industrial applications.

Properties

IUPAC Name

2,4-ditert-butyl-6-(4-methyl-2-nitroanilino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-13-8-9-16(18(10-13)23(25)26)22-17-12-14(20(2,3)4)11-15(19(17)24)21(5,6)7/h8-12,22,24H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQXPZJJMOWTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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